4-(pyrrolidin-2-yl)pyridine hydrochloride
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Overview
Description
4-(pyrrolidin-2-yl)pyridine hydrochloride is an organic compound that features a pyrrolidine ring attached to the 4-position of a pyridine ring. This compound is of interest due to its basicity and its role as a base catalyst in various chemical reactions . It is a white solid with a melting point of 55-56°C and a boiling point of 170-171°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the reaction of pyrrolidine with a pyridine derivative. One common method is the reaction of pyrrolidine with 2-bromopyridine under specific conditions . The reaction is usually carried out in the presence of a base and a solvent such as acetone, and it may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(pyrrolidin-2-yl)pyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the pyridine or pyrrolidine rings.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may introduce various functional groups onto the pyridine ring.
Scientific Research Applications
4-(pyrrolidin-2-yl)pyridine hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(pyrrolidin-2-yl)pyridine hydrochloride involves its role as a base catalyst. The compound’s basicity allows it to deprotonate substrates, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the substrates used. In biological systems, the compound’s derivatives may interact with specific enzymes or receptors, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(pyrrolidin-2-yl)pyridine hydrochloride include:
4-pyrrolidinylpyridine: This compound has a similar structure but lacks the hydrochloride group.
Pyrrolidine derivatives: Various derivatives of pyrrolidine, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, have similar chemical properties and applications.
Uniqueness
This compound is unique due to its high basicity and its effectiveness as a base catalyst. Its structure allows for efficient deprotonation of substrates, making it valuable in organic synthesis .
Properties
CAS No. |
2742660-41-7 |
---|---|
Molecular Formula |
C9H13ClN2 |
Molecular Weight |
184.7 |
Purity |
95 |
Origin of Product |
United States |
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